molecular formula C3H5N3S B13793890 5-Methylmercapto-1,2,3-triazole CAS No. 111451-95-7

5-Methylmercapto-1,2,3-triazole

Cat. No.: B13793890
CAS No.: 111451-95-7
M. Wt: 115.16 g/mol
InChI Key: VEDXNNRTYCLCMP-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are integral to numerous biological processes and are found in the core structures of many essential biomolecules, including nucleic acids, vitamins, and hormones. ijcaonline.org This natural prevalence has inspired chemists to explore their synthetic analogues, leading to the discovery of a multitude of compounds with significant therapeutic potential. openmedicinalchemistryjournal.comijcaonline.org In fact, a substantial percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic scaffold, highlighting their importance in pharmaceutical research and development. msesupplies.com Beyond medicine, these compounds are utilized in a wide range of applications, including agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.comelsevierpure.commsesupplies.com The versatility of nitrogen heterocycles stems from their ability to engage in various chemical transformations, allowing for the fine-tuning of their physical and biological properties. openmedicinalchemistryjournal.com

Historical Development and Evolution of 1,2,3-Triazole Synthesis Methodologies

The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, was first synthesized in the late 19th century. researchgate.net However, for many years, the synthesis of these compounds was often challenging, yielding mixtures of isomers and requiring harsh reaction conditions. acs.org A significant breakthrough came with the advent of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. acs.org This reaction, while foundational, often required elevated temperatures and produced a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org

The early 2000s witnessed a revolutionary development with the introduction of "click chemistry," a concept championed by K. Barry Sharpless. acs.orgthieme-connect.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as a prime example of a click reaction, offering high yields, mild reaction conditions, and, crucially, excellent regioselectivity, almost exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgthieme-connect.com This discovery dramatically accelerated research into 1,2,3-triazoles and their applications. mdpi.comiosrjournals.org

Further advancements have led to the development of ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), which selectively produce the 1,5-disubstituted isomer, providing access to a different regioisomeric series of triazoles. thieme-connect.commdpi.com More recently, research has focused on developing metal-free and more environmentally friendly synthetic methods, including the use of organocatalysts and reactions performed under neat conditions without solvents. acs.org These ongoing developments continue to expand the synthetic toolbox available to chemists for the construction of diverse and complex 1,2,3-triazole-containing molecules. acs.orgfrontiersin.org

Positioning of 5-Methylmercapto-1,2,3-triazole (B13793943) within the Broader 1,2,3-Triazole Research Landscape

Within the vast family of 1,2,3-triazoles, derivatives bearing a sulfur-containing substituent, such as the methylmercapto group, represent a specific and important subclass. The introduction of a sulfur atom, particularly in the form of a mercapto or substituted mercapto group, can significantly influence the biological activity and physicochemical properties of the parent triazole ring. While the broader class of mercapto-substituted 1,2,4-triazoles has been extensively studied for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties, the corresponding 1,2,3-triazole isomers are also an area of active investigation. nih.govrjptonline.orgjocpr.comnih.gov

The this compound scaffold positions a key functional group on the triazole ring that can participate in various chemical transformations. The sulfur atom can be oxidized to sulfoxides and sulfones, or the methyl group can be further functionalized, offering pathways to a diverse library of derivatives. This potential for chemical modification makes this compound a valuable building block in the synthesis of more complex molecules with tailored properties.

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations into this compound and its derivatives are multifaceted and span several key areas of chemical science. A major focus is on the exploration of its potential biological activities. Drawing parallels from the well-documented bioactivity of other sulfur-containing heterocycles, researchers are interested in evaluating these compounds for a range of therapeutic applications.

Another significant research objective is the utilization of this compound as a versatile synthetic intermediate. The strategic placement of the methylmercapto group allows for further chemical elaboration, enabling the construction of novel and structurally diverse molecules. This includes its use in the development of new ligands for catalysis, functional materials, and as probes for chemical biology studies. The synthesis of new derivatives and the investigation of their structure-activity relationships are central to understanding how modifications to the core structure impact its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111451-95-7

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

4-methylsulfanyl-2H-triazole

InChI

InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)

InChI Key

VEDXNNRTYCLCMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNN=C1

Origin of Product

United States

Synthetic Methodologies for 5 Methylmercapto 1,2,3 Triazole and Its Structural Analogs

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govpeerj.com This methodology can be adapted to introduce a sulfur functionality at the 5-position of the triazole ring, which can then be alkylated to yield the desired 5-methylmercapto derivatives.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction typically involves the reaction of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govfrontiersin.org This reaction exclusively yields the 1,4-disubstituted regioisomer. For the synthesis of precursors to 5-methylmercapto-1,2,3-triazoles, a common strategy involves the use of an alkyne bearing a group that can be converted to a mercaptan.

Optimization of Reaction Conditions for 5-Methylmercapto-1,2,3-triazole (B13793943) Precursors

The synthesis of 5-sulfur-substituted 1,2,3-triazoles can be achieved through a copper-catalyzed multicomponent reaction involving an alkyne, an alkyl azide, and a thiosulfonate or selenesulfonic ester. frontiersin.org This approach allows for the direct introduction of a sulfur-containing substituent at the 5-position under mild conditions. frontiersin.org Alternatively, the synthesis of 5-mercapto-1,2,4-triazoles followed by S-alkylation is a well-established route that can be conceptually applied to the 1,2,3-triazole system. nih.govresearchgate.net The initial synthesis of the mercapto-triazole can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov Subsequent S-methylation is typically carried out using a methylating agent such as methyl iodide in the presence of a base.

A one-pot, three-component reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles can be performed using α-tosyloxy ketones, sodium azide, and terminal alkynes in the presence of copper(I) in an aqueous medium. researchgate.net This method proceeds via the in situ formation of α-azido ketones followed by cycloaddition.

Table 1: Representative Copper-Catalyzed Syntheses of Triazole Precursors
Alkyne ReactantAzide ReactantCatalyst SystemSolventProduct TypeReference
Terminal AlkyneOrganic AzideCu(I) saltAqueous media1,4-Disubstituted-1,2,3-triazole researchgate.net
AlkyneAlkyl AzideCu catalystNot specifiedN-alkyl-5-sulfur-1,2,3-triazole frontiersin.org
α-tosyloxy ketonesSodium AzideCopper(I)Polyethylene glycol1,4-Disubstituted-1,2,3-triazole researchgate.net

Catalyst Design and Performance in CuAAC for Triazole Formation

The efficiency of the CuAAC reaction is highly dependent on the nature of the copper catalyst and the ligands used. While simple copper(I) salts are effective, the development of more sophisticated catalytic systems has led to improved yields, milder reaction conditions, and broader substrate scope. For instance, copper nanoparticles immobilized on polymeric supports have been shown to be efficient and recyclable catalysts for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The use of specific ligands can also influence the outcome of the reaction.

Metal-Free and Green Chemistry Approaches for Triazole Synthesis

Concerns over the toxicity and environmental impact of residual metals have driven the development of metal-free and green synthetic methodologies for the preparation of 1,2,3-triazoles. nih.gov These approaches often utilize alternative activation strategies or cascade reactions to achieve the desired cyclization.

Cascade Reactions and Multicomponent Cycloadditions

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. bit.edu.cn For the synthesis of sulfur-containing triazoles, a multicomponent reaction involving an alkyne, an azide, and elemental sulfur can be employed. bit.edu.cn This method allows for the direct incorporation of sulfur into the triazole ring.

Another metal-free approach involves the reaction of enamines with azides. This type of reaction can be considered a cascade process where the initial nucleophilic attack of the enamine on the azide is followed by cyclization and elimination to form the triazole ring.

Table 2: Examples of Metal-Free and Cascade Reactions for Triazole Synthesis
Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
AlkyneAzideElemental SulfurNot specifiedThio-functionalized 1,2,3-triazole bit.edu.cn
EnamineAzide-Not specifiedSubstituted 1,2,3-triazole bit.edu.cn
α-acetyl-α-diazomethane sulfonamidesPrimary aliphatic aminesAromatic aldehydesRoom temperature1,5-disubstituted 1,2,3-triazoles nih.gov

Alternative Cycloaddition Pathways for 1,2,3-Triazole Rings

Beyond the traditional azide-alkyne cycloaddition, alternative pathways for the formation of the 1,2,3-triazole ring have been explored. One such method is the reaction of diazo compounds with nitriles. While less common, this approach offers a different disconnection for the synthesis of the triazole core.

Furthermore, the Huisgen 1,3-dipolar cycloaddition, which is the thermal, uncatalyzed version of the azide-alkyne reaction, can also be employed, although it often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net The use of highly activated alkynes or intramolecular cyclizations can improve the regioselectivity of this process. The reaction of organic azides with nitroolefins represents another eliminative azide-olefin cycloaddition (EAOC) pathway to form 1,5-disubstituted 1,2,3-triazoles. researchgate.net

Derivatization Strategies for this compound

The this compound core offers multiple sites for derivatization, including the three nitrogen atoms of the triazole ring, the C-4 carbon position, and the methylmercapto group itself. Strategic functionalization at these positions allows for the fine-tuning of the molecule's properties and its incorporation into larger, more complex structures.

The nitrogen atoms of the 1,2,3-triazole ring are nucleophilic and can be targeted for alkylation and arylation to generate N-substituted derivatives. The regioselectivity of these reactions is a critical consideration, as substitution can potentially occur at the N-1, N-2, or N-3 positions. The outcome is influenced by several factors, including the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the steric and electronic effects of the substituents on the triazole ring. researchgate.netd-nb.info

For 1,2,3-triazoles, N-2 substitution is often thermodynamically favored. researchgate.net In the case of this compound, the presence of the substituent at the C-5 position can sterically hinder the N-1 position, thereby promoting substitution at the N-2 position. researchgate.net

Alkylation Reactions: Alkylation is typically achieved by treating the triazole with an alkyl halide in the presence of a base. The choice of base and solvent can significantly influence the ratio of N-1 and N-2 isomers. For instance, in the alkylation of related N-H azoles, the combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N-1 substitution, while more polar conditions might lead to different outcomes. d-nb.infobeilstein-journals.org The alkylation of 4-nitro-1,2,3-triazoles with dialkyl sulfates has been reported to yield mixtures of N-1 and N-2 alkylated products, highlighting the competitive nature of the reaction at these sites. nih.gov

Arylation Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of azoles. Highly N-2 selective arylation of 4-substituted and 4,5-unsubstituted 1,2,3-triazoles has been accomplished using palladium catalysts with bulky biaryl phosphine (B1218219) ligands. nih.gov This high regioselectivity is attributed to the kinetic favorability of reductive elimination from the N-2-triazolate-palladium complex. For 4,5-disubstituted 1,2,3-triazoles, steric hindrance at N-1 and N-3 makes N-2 the only accessible position for substitution. researchgate.netnih.gov

EntryReactantsCatalyst/Base/SolventProduct(s)Reference
11,2,3-Triazole, Aryl BromidePd₂(dba)₃ / Bulky Phosphine Ligand / K₃PO₄ / TolueneN-2 Aryl-1,2,3-triazole (Major) nih.gov
24,5-Dibromo-1,2,3-triazole, Alkylating AgentBaseN-2 Alkyl-4,5-dibromo-1,2,3-triazole researchgate.net
34-Nitro-1,2,3-triazole, Dialkyl SulfateAlkali / Ethanol or WaterMixture of N-1 and N-2 Alkyl-4-nitro-1,2,3-triazoles nih.gov
41H-Indazole, Alkyl BromideNaH / THFN-1 Alkyl-indazole (High selectivity) d-nb.infobeilstein-journals.org

With the C-5 position occupied by the methylmercapto group, the remaining carbon available for functionalization on the triazole ring is C-4. Direct C-H functionalization of this position is challenging due to the lower acidity of the C-4 proton compared to the N-H proton. However, strategies have been developed for the functionalization of the C-5 position of 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the C-4 position of an N-substituted 1,5-disubstituted analog.

Palladium-catalyzed direct C-H arylation has been successfully applied to the C-5 position of 1,4-disubstituted 1,2,3-triazoles. figshare.comnih.govscienceopen.com This transformation typically involves a palladium(II) catalyst in the presence of a suitable ligand and base. A plausible strategy for functionalizing the C-4 position of this compound would first involve protection of the triazole nitrogen (e.g., via alkylation or arylation as described in 2.3.1). Subsequent deprotonation at the C-4 position with a strong base, such as an organolithium reagent, would generate a triazolide intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the C-4 position.

EntrySubstrateReagentsProductStrategyReference
11,4-Disubstituted 1,2,3-triazoleAryl Halide, Pd(OAc)₂, PPh₃, Base1,4,5-Trisubstituted 1,2,3-triazolePd-catalyzed C-5 C-H Arylation nih.govscienceopen.com
2N-Aryl 1,2,3-triazoleAryl Halide, Pd(OAc)₂, tris(o-tolyl)phosphine, Cs₂CO₃N-Aryl-5-aryl-1,2,3-triazolePd-catalyzed C-5 C-H Arylation figshare.com
3N-Protected 1,5-disubstituted triazole1. Strong Base (e.g., n-BuLi)2. Electrophile (E⁺)N-Protected 1,4,5-trisubstituted triazoleC-4 Deprotonation-Electrophile Quench youtube.com

The methylmercapto group at the C-5 position is not merely a passive substituent; it is a functional handle that can undergo further transformations. The sulfur atom can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized species can then potentially serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities at the C-5 position.

Oxidation of the Methylthio Group: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides. organic-chemistry.orgwikipedia.org By controlling the stoichiometry of m-CPBA, it is often possible to selectively stop the oxidation at the sulfoxide stage. The use of two or more equivalents of the oxidant typically leads to the formation of the sulfone. Hydrogen peroxide, often in the presence of a suitable catalyst, is another widely used oxidant for these transformations. chemicalforums.com

Nucleophilic Substitution of the Methylsulfonyl Group: The methylsulfonyl group (–SO₂Me) is an excellent leaving group. Following the oxidation of the 5-methylmercapto group to the corresponding sulfone, the C-5 position of the triazole ring becomes activated for nucleophilic aromatic substitution (SₙAr). This strategy allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile route to a diverse range of 5-substituted 1,2,3-triazole derivatives. A similar strategy involving the nucleophilic substitution of a methylmercapto group has been demonstrated in other heterocyclic systems, such as pyrimidines, where the reaction proceeds by heating with a nucleophile like a carboxylic acid hydrazide. researchgate.net

EntrySubstrateReagents/ConditionsProductTransformationReference
1Generic Sulfide (R-S-R')1 equiv. m-CPBASulfoxide (R-SO-R')Oxidation organic-chemistry.orgwikipedia.org
2Generic Sulfide (R-S-R')≥2 equiv. m-CPBA or OxoneSulfone (R-SO₂-R')Oxidation chemicalforums.com
32-MethylthiopyrimidineArCONHNH₂ / Heat2-(Aroylhydrazino)pyrimidineNucleophilic Substitution of Methylthio Group researchgate.net
42-Phenyltriazole 1-oxide1. Halogenation2. NaSMe3. Deoxygenation5-(Methylthio)-2-phenyl-1,2,3-triazoleIntroduction of Methylthio Group rsc.org

Synthetic Strategies for this compound-containing Macrocycles and Supramolecular Assemblies

The 1,2,3-triazole unit is a highly valued component in the construction of macrocycles and supramolecular structures due to its rigidity, stability, and ability to engage in various non-covalent interactions. nih.gov The synthesis of macrocycles containing the this compound scaffold can be achieved by applying established macrocyclization techniques to appropriately functionalized precursors.

A predominant strategy for forming triazole-containing macrocycles is the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" as the key ring-closing step. researchgate.netnih.govresearchgate.net This approach involves the synthesis of a linear precursor that contains a terminal alkyne at one end and an azide group at the other. One of the building blocks of this linear precursor would incorporate the this compound moiety. The high efficiency and functional group tolerance of the CuAAC reaction make it particularly suitable for the challenging task of macrocyclization.

Alternatively, macrocyclization can be achieved through other bond-forming reactions, such as amide bond formation or thioether linkages. For instance, a linear peptide-like precursor containing the this compound unit could be cyclized via lactamization. researchgate.net

The incorporation of the this compound unit into supramolecular assemblies leverages the unique interaction capabilities of the triazole ring. The polarized C-H bond and the nitrogen lone pairs of the triazole can participate in hydrogen bonding and coordination complexes. nih.govresearchgate.net Supramolecular templates, such as those based on porphyrin sandwich complexes, have been used to direct the synthesis of triazole oligomers, demonstrating a sophisticated approach to controlling the structure of complex triazole-containing assemblies. rsc.org

EntryPrecursor TypeCyclization StrategyMacrocycle/Assembly TypeReference
1Linear Azido-AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazole-containing Macrocycle researchgate.netnih.govresearchgate.net
2Linear Amino-Carboxylic AcidLactamization (Amide Bond Formation)Macrocyclic Peptide/Peptidomimetic researchgate.net
3Monomers with Alkyne and Azide groups attached to a Porphyrin-DABCO complexSupramolecular Template-Directed CuAAC OligomerizationTriazole Oligomer Duplex rsc.org
4Di-azide and Di-alkyne monomersCuAAC1,2,3-Triazolium Macrocycle (after N-alkylation) nih.govresearchgate.net
5Linear precursor with terminal azide and iodo-alkyneCopper-catalyzed Cycloaddition in Flow5-Iodo-1,2,3-triazole-containing Macrocycle nih.gov

Spectroscopic and Advanced Structural Elucidation of 5 Methylmercapto 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-methylmercapto-1,2,3-triazole (B13793943) derivatives, NMR is crucial for determining the precise substitution pattern on the triazole ring and for confirming the presence and connectivity of the methylmercapto group.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of a typical 1-substituted-5-methylthio-1H-1,2,3-triazole, distinct signals are expected for the methyl group of the methylthio substituent and the protons of the substituent at the N1 position. The methyl protons of the -SCH₃ group typically appear as a sharp singlet in the upfield region of the spectrum, generally in the range of δ 2.5-2.7 ppm. The exact chemical shift can be influenced by the nature of the substituent on the triazole ring and the solvent used for the analysis.

The triazole ring itself may or may not have a proton, depending on the substitution pattern. In the case of a 1,4-disubstituted 1,2,3-triazole, the proton at the C5 position (H-5) would resonate as a singlet, typically in the aromatic region (δ 7.5-8.5 ppm). However, for the target this compound derivatives, the C5 position is substituted, and thus no H-5 signal will be present. If the N1 position is unsubstituted, the N-H proton will be observed, often as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O. The chemical shift of this N-H proton is highly dependent on concentration and solvent.

Coupling constants (J) are invaluable for determining the connectivity of protons. In the absence of adjacent protons to the methylthio group, no splitting is observed for its signal. For any alkyl or aromatic substituents on the triazole ring, the coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding J values would be analyzed to deduce the structure of the substituent.

Table 1: Hypothetical ¹H NMR Data for a 1-Aryl-5-methylthio-1H-1,2,3-triazole Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-SCH₃2.65s-
Aromatic-H7.40-7.60m-
Triazole N-H13.0 (broad)s-

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a this compound derivative, the carbon of the methylthio group (-SCH₃) is expected to resonate in the upfield region, typically around δ 10-20 ppm.

The chemical shifts of the triazole ring carbons, C4 and C5, are particularly diagnostic. In 1,2,3-triazoles, the chemical shifts of the ring carbons can vary significantly depending on the substituents. For a 1,5-disubstituted-1,2,3-triazole, the C5 carbon, being attached to the sulfur atom, would be expected to appear at a different chemical shift compared to the C4 carbon. The C5 carbon directly bonded to the electron-withdrawing sulfur group would likely be found further downfield. The specific chemical shifts would need to be confirmed by experimental data, but based on related structures, one might expect the C5 signal to be in the range of δ 140-150 ppm and the C4 signal to be in the range of δ 120-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃10 - 20
C4 (Triazole)120 - 135
C5 (Triazole)140 - 155
Aromatic/Substituent Carbons110 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the complete and unambiguous connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. While the methylthio group's protons would not show any correlations unless there are other protons within a few bonds, COSY is crucial for determining the spin systems within any substituent attached to the triazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the -SCH₃ group to its corresponding ¹³C signal, confirming their direct attachment. It would also be used to assign the protonated carbons in any substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound derivative would exhibit several characteristic absorption bands. The C-H stretching vibrations of the methyl group would appear in the region of 2900-3000 cm⁻¹. The triazole ring itself has several characteristic vibrations. The N=N stretching vibration of the triazole ring is often observed in the region of 1400-1500 cm⁻¹. The C=N stretching vibrations within the ring typically appear in the 1550-1650 cm⁻¹ range. The C-S stretching vibration of the methylmercapto group is expected to be found in the region of 600-800 cm⁻¹, although it can sometimes be weak. If an N-H bond is present, a broad absorption band would be seen in the region of 3100-3500 cm⁻¹.

Table 3: General FTIR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (if present)Stretching3100 - 3500 (broad)
C-H (methyl)Stretching2900 - 3000
C=N (triazole)Stretching1550 - 1650
N=N (triazole)Stretching1400 - 1500
C-SStretching600 - 800

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR and can be particularly useful for identifying certain functional groups. The N=N and C=S stretching vibrations, which can be weak in FTIR, often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the triazole ring are also typically Raman active. For this compound derivatives, the C-S stretching vibration would be a key band to observe. The analysis of the Raman spectrum, in conjunction with the FTIR data, provides a more complete picture of the vibrational modes of the molecule and aids in the confirmation of its structure. Theoretical calculations are often used to predict the Raman active modes and assist in the assignment of the experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, detailed information about the molecular formula and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the unambiguous determination of the elemental composition of a molecule. This technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For instance, in the study of various 1-substituted 1,2,3-triazole-mollugin derivatives, HRMS was instrumental in confirming the elemental composition of the synthesized compounds. mdpi.com The high-resolution mass spectra are typically acquired on instruments like quadrupole orthogonal acceleration time-of-flight (Q-TOF) mass spectrometers, which can achieve a resolution of 15,000 FWHM (full width at half maximum). nih.gov This level of precision is essential for confirming the successful synthesis of novel triazole derivatives. mdpi.comnih.gov

In a study on 4-sulfonyl-1,2,3-triazoles, HRMS was used to verify the structures of the synthesized compounds, with samples infused at a low flow rate and spectra obtained in positive ionization mode. nih.gov The use of a lock mass, such as leucine (B10760876) enkephalin, ensures the high accuracy of the measurements. nih.gov Similarly, the characterization of 1-O-((1-(substituted-phenyl)-1H-1,2,3-triazol)-4-yl)methyl)-mollugin derivatives relied on HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to confirm their calculated molecular formulas. mdpi.com

Table 1: Illustrative HRMS Data for Substituted Triazole Derivatives

CompoundMolecular FormulaCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺Reference
1-O-((1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol)-4-yl)methyl)-molluginC₂₇H₂₄ClN₃O₅Na528.1297528.1297 mdpi.com
1-O-((1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol)-4-yl)methyl)-molluginC₂₈H₂₇N₃O₆Na524.1793524.1792 mdpi.com
1-O-((1-(3-methoxy-4-(methoxycarbonyl)phenyl)-1H-1,2,3-triazol)-4-yl)methyl)-molluginC₂₇H₂₃ClN₃O₅Na528.1296528.1297 mdpi.com

This table is illustrative and based on data for related triazole derivatives.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about their structure. In the context of triazole derivatives, MS/MS experiments can reveal characteristic fragmentation patterns that help in the identification of isomers and the elucidation of the connectivity of atoms within the molecule.

The fragmentation of the 1,2,3-triazole ring is a key area of investigation. Studies on isomeric 4,5-functionalized 1,2,3-triazoles have shown that gas-phase rearrangement can occur under certain conditions, leading to complex fragmentation patterns. researchgate.net The fragmentation of pyrimidine (B1678525) and thiazole (B1198619) rings, which are also heterocyclic structures, often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring itself, with the pyrimidine ring showing greater stability than the thiazole ring. sapub.org This suggests that in this compound, fragmentation might be initiated at the substituents or the less stable bonds of the triazole ring.

Electron impact mass spectrometry (EI-MS) studies on pyrimidinethiones and related heterocyclic compounds have shown that the molecular ion peak (M⁺) and the M+2 peak (due to the presence of sulfur isotopes) are often observed. sapub.org The fragmentation pathways are influenced by the nature of the substituents on the heterocyclic ring. sapub.org For thioether-containing compounds, cleavage of the C-S bond and the bonds adjacent to the sulfur atom are common fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, as well as insights into intermolecular interactions and crystal packing.

Single-Crystal X-ray Diffraction for Definitive 3D Structures

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. For novel synthesized compounds, obtaining a single crystal suitable for X-ray analysis is a primary goal for structural confirmation. The crystal structures of numerous 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives have been determined, revealing key structural features. nih.govnih.govmdpi.com

For instance, the crystal structures of two 1,2,4-triazole derivatives, one containing a thione group and the other a methylthio group, have been elucidated. bohrium.com In the case of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, single-crystal X-ray diffraction allowed for the detailed analysis of their molecular structures. nih.gov The data obtained from these studies, such as unit cell parameters and space group, are fundamental for understanding the solid-state conformation of the molecules. mdpi.com

Table 2: Crystallographic Data for Representative Triazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10) mdpi.com
4-amino-5-indolyl-1,2,4-triazole-3-thioneMonoclinicP2₁6.23510(10)26.0156(4)12.4864(2)9093.243(2)90 mdpi.com
4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol (B129727) monosolvateTriclinicP-110.1458(1)10.6090(1)11.0435(2)89.5708(6)72.5903(6)70.7146(7) nih.gov

This table presents data for related triazole structures to illustrate the type of information obtained from single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the solid material.

In the crystal structures of substituted triazoles, a diverse range of intermolecular interactions are observed. bohrium.comresearchgate.net For example, in two biologically active derivatives of 1,2,4-triazoles, interactions such as C-H···F, C-H···S, C-H···N, C-H···O, C-H···π, and π-π stacking were identified. bohrium.com The presence of a sulfur atom in this compound derivatives can lead to specific intermolecular interactions, such as C-H···S hydrogen bonds and sulfur-aromatic interactions. bohrium.comacs.org

The study of intermolecular interactions is essential for understanding the supramolecular chemistry of this compound derivatives and can provide insights into their potential applications in materials science and medicinal chemistry. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Methylmercapto 1,2,3 Triazole Scaffolds

Tautomeric Equilibria and Isomerization Pathways

Tautomerism is a significant characteristic of triazole compounds, influencing their chemical behavior and biological activity. wikipedia.orgnih.gov For 5-Methylmercapto-1,2,3-triazole (B13793943), the tautomeric equilibrium primarily involves the position of the proton on the nitrogen atoms of the triazole ring.

Gas Phase Tautomerism Studies

In the gas phase, the relative stability of tautomers is determined by intramolecular factors, free from solvent interactions. Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating the energetic landscapes of these tautomeric forms. physchemres.orgresearchgate.net For the parent 1,2,3-triazole, the 2H-tautomer is generally favored over the 1H-tautomer. rsc.orgacs.org The presence of the 5-methylmercapto substituent can influence this equilibrium. Theoretical calculations on related substituted triazoles have shown that the position of substituents can shift the tautomeric preference.

Solvent Effects on Tautomeric Preferences

The polarity of the solvent and its ability to form hydrogen bonds can significantly impact tautomeric equilibria. mdpi.comnih.gov In aqueous solutions, for instance, the 2H-tautomer of 1,2,3-triazole is favored by a factor of approximately two, a preference attributed to lone-pair repulsion. rsc.org For this compound, polar solvents are expected to stabilize the tautomer with the larger dipole moment. The polarized continuum model (PCM) is a computational method used to study these solvent effects. physchemres.orgresearchgate.net It is known that the nature of the solvent can alter the energy barriers for proton transfer between the nitrogen atoms, thereby shifting the equilibrium. For example, in a study of a related 1,2,4-triazole (B32235), the use of different solvents like dimethylformamide (DMF) and water was shown to alter the potential energy profile of the tautomeric reaction. physchemres.orgresearchgate.net

Electrophilic and Nucleophilic Reactions of the Triazole Ring

The 1,2,3-triazole ring is generally considered to be electron-rich, making it susceptible to electrophilic attack, but it can also undergo nucleophilic substitution under certain conditions. nih.govrsc.org

Nitrogen and Sulfur Reactivity in this compound

The nitrogen atoms in the triazole ring possess lone pairs of electrons, making them nucleophilic centers. Electrophilic attack, such as alkylation or acylation, can occur at these nitrogen atoms. nih.gov The sulfur atom of the methylmercapto group also has lone pairs and can exhibit nucleophilic character, participating in reactions such as oxidation or alkylation to form sulfonium (B1226848) salts. Conversely, the triazole ring can be activated towards nucleophilic attack, particularly when a good leaving group is present. beilstein-journals.org The methylthio group itself can sometimes act as a leaving group in nucleophilic substitution reactions.

Reaction Mechanisms Involving Ring Nitrogen Atoms

The reaction mechanisms involving the ring nitrogen atoms are fundamental to the functionalization of the triazole scaffold. For instance, N-alkylation reactions can proceed via an SN2 mechanism. The regioselectivity of these reactions, i.e., which nitrogen atom is preferentially attacked, is influenced by both steric and electronic factors. researchgate.net In multicomponent reactions, the amino group of related aminotriazoles can act as a nucleophile, initiating a cascade of reactions that lead to the formation of fused heterocyclic systems. researchgate.netresearchgate.net

Thermal and Photochemical Stability of this compound

Triazole derivatives are known for their remarkable thermal stability. nih.gov The aromaticity of the triazole ring contributes to this stability. The introduction of a methylmercapto group is not expected to drastically reduce the thermal stability of the ring system.

In terms of photochemical stability, heterocyclic compounds can undergo various transformations upon exposure to UV light. For some triazole derivatives, photochemical reactions can lead to ring-opening or rearrangement products. However, certain triazole derivatives have been investigated as photostabilizers for polymers like polystyrene, suggesting a degree of photochemical stability and the ability to dissipate UV energy. nih.gov The methylthio group in related tetrazoles has been shown to redshift the UV absorbance, which can influence the photochemical behavior of the molecule. researchgate.net

Decomposition Pathways and Product Analysis

The stability of the 1,2,3-triazole ring is considerable, but it can undergo decomposition under specific energetic conditions, such as high temperatures or photochemical irradiation. The primary decomposition pathway for many 1,2,3-triazoles involves the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction.

Thermal Decomposition:

Thermally induced decomposition of 1,2,3-triazoles typically proceeds through the cleavage of the N1-N2 and N3-C4 bonds, leading to the formation of a diradical or a vinylidene intermediate after the loss of N₂. In the case of this compound, this would likely result in highly reactive intermediates. The subsequent reactions of these intermediates would determine the final product distribution. Plausible, though not experimentally verified for this specific compound, products could arise from intramolecular rearrangements, cyclizations, or reactions with other molecules present in the system.

Photochemical Decomposition:

Photochemical decomposition offers an alternative route for the degradation of the 1,2,3-triazole ring. Upon absorption of ultraviolet light, the molecule can be excited to a higher energy state, facilitating the cleavage of the nitrogen-nitrogen bonds and the release of N₂. The resulting intermediates from photochemical decomposition are often similar to those formed under thermal conditions.

Product Analysis:

Decomposition Method Potential Intermediates Hypothetical Products
Thermal (Pyrolysis)Azirine, KetenimineSulfur-containing acetylenes, nitriles, and various rearranged heterocycles
PhotochemicalDiradicals, CarbenesSimilar to thermal decomposition products, potentially with different isomeric ratios

This table presents hypothetical decomposition products based on the known chemistry of 1,2,3-triazoles, as specific data for this compound is not available.

Factors Influencing Stability and Reactivity

The stability and reactivity of the this compound scaffold are governed by a combination of factors, primarily the inherent properties of the 1,2,3-triazole ring and the electronic influence of the 5-methylthio substituent.

The 1,2,3-Triazole Ring:

Electronic Effects of the 5-Methylthio Group:

Reactivity Towards Electrophiles and Nucleophiles:

The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them potential sites for electrophilic attack (e.g., protonation or alkylation). The increased electron density from the methylthio group could enhance the nucleophilicity of the ring nitrogens.

Conversely, the carbon atoms of the triazole ring are generally electron-deficient and can be susceptible to nucleophilic attack, although this is less common for the parent triazole. The methylthio group, being a reasonably good leaving group under certain conditions, could potentially be displaced by strong nucleophiles. Studies on other methylthio-substituted heterocycles have shown that the methylthio group can be replaced by various nucleophiles, often requiring activation or specific catalytic systems.

Factor Influence on Stability Influence on Reactivity
Aromaticity of Triazole Ring High (contributes to stability)Lowered by reactions that disrupt aromaticity
Nitrogen Extrusion Lower (provides a decomposition pathway)A primary mode of reaction under energetic conditions
+M Effect of -SCH₃ May slightly destabilize by disrupting aromaticityIncreases electron density, potentially enhancing nucleophilicity of ring nitrogens
-I Effect of -SCH₃ May slightly stabilize by polarizing bondsCan influence the regioselectivity of reactions
Leaving Group Ability of -SCH₃ -Allows for potential substitution reactions at the C5 position

This table summarizes the general factors influencing the stability and reactivity of substituted 1,2,3-triazoles, with specific considerations for the methylthio substituent.

Computational and Theoretical Chemistry Studies of 5 Methylmercapto 1,2,3 Triazole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods can determine stable conformations, energy levels, and the distribution of electrons within the 5-Methylmercapto-1,2,3-triazole (B13793943) system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying triazole derivatives. nih.govresearchgate.netnih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or larger, would be employed to find the molecule's lowest energy structure (geometry optimization). researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

For instance, in studies of similar triazole-based benzothiazole (B30560) derivatives, DFT has been used to calculate the precise bond lengths and angles, which are typically found to be within normal ranges, and to analyze key structural parameters that determine molecular stability. researchgate.net Energy profiles can be calculated to explore different conformations, such as the rotation around the C-S bond, to identify the most stable arrangement.

Table 1: Representative Calculated Structural Parameters for a Generic Triazole Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific calculation.

ParameterTypical Calculated Value (Å or °)
C-S Bond Length~1.76 - 1.86 Å
N-N Bond Length (in ring)~1.30 - 1.35 Å
C-N Bond Length (in ring)~1.32 - 1.38 Å
N-N-N Bond Angle~108 - 112°
C-S-C Bond Angle~100 - 105°

Ab Initio Methods for High-Level Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. A mechanistic study of 1,3,5-trisubstituted-1,2,4-triazoles has been performed using ab initio methods to understand reaction pathways. bldpharm.com For this compound, these high-level calculations would serve as a benchmark to validate DFT results and to obtain more precise values for properties like ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.govresearchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net In related triazole systems, the HOMO is often distributed over the sulfur atom and the triazole ring, while the LUMO may be centered on the triazole ring or adjacent substituents. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Triazole Derivative This table shows the kind of data generated by FMO analysis. Specific values for this compound are not available in the searched literature.

OrbitalEnergy (eV)Implication
HOMO~ -6.5 to -7.5 eVRegion of electron donation (nucleophilicity)
LUMO~ -0.5 to -1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 5.0 to 7.0 eVIndicator of chemical stability and reactivity

Mechanistic Probing through Computational Modeling

Computational modeling allows researchers to simulate chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

Transition State Analysis for Reaction Pathways

To understand how this compound is formed or how it reacts, computational chemists locate the transition state (TS) for a proposed reaction. The TS is the highest energy point along the reaction coordinate. Calculating its geometry and energy provides the activation energy barrier, which determines the reaction rate. For the synthesis of 1,2,3-triazoles via cycloaddition reactions, DFT has been used to investigate the mechanism and explain the regioselectivity of the reaction. nih.govsigmaaldrich.com For reactions involving this compound, TS analysis could clarify, for example, the mechanism of its S-alkylation or its participation in further cycloadditions.

Solvent Models (e.g., PCM) for Solution-Phase Behavior

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of the solvent by treating it as a continuous dielectric medium. nih.gov This approach allows for the calculation of molecular properties and reaction profiles in a solution environment, which is more representative of real-world experimental conditions. In studies of related triazoles, the PCM model has been applied to calculate properties in solvents like water or dioxane, showing that solvent can alter reaction energies significantly. nih.govnsmsi.ir For this compound, using a PCM would be crucial for accurately predicting its behavior and reactivity in different solvents. nih.govnsmsi.ir

Molecular Dynamics and Monte Carlo Simulations

Adsorption Mechanisms on Material Surfaces (e.g., Metal Surfaces)

There is currently no available scientific literature detailing the adsorption mechanisms of this compound on any material surfaces, including metals.

Conformational Analysis and Intermolecular Interactions

Specific conformational analysis and detailed studies of the intermolecular interactions of this compound are not found in the current scientific literature.

Coordination Chemistry and Ligand Design with 1,2,3 Triazole Moieties

5-Methylmercapto-1,2,3-triazole (B13793943) as an N-Donor Ligand

The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the three nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the methylmercapto group. The electronic properties and steric environment of these sites influence the coordination mode of the ligand.

Monodentate vs. Chelating Coordination Modes

While specific studies on the coordination modes of this compound are limited, the behavior of analogous triazole-based ligands provides valuable insights. Generally, 1,2,3-triazoles can coordinate to a metal center in a monodentate fashion through one of the nitrogen atoms, most commonly the N3 atom. However, the presence of the methylmercapto group at the C5 position introduces the possibility of chelation.

In a chelating coordination mode, the ligand would bind to the metal center through both a nitrogen atom of the triazole ring and the sulfur atom of the methylmercapto group, forming a stable five-membered chelate ring. Research on related ligands, such as 1-(2-(methylthio)ethyl)-4-phenyl-1H-1,2,3-triazole, has shown that coordination can indeed occur through both a triazole nitrogen and the sulfur atom, leading to the formation of a six-membered ring in that particular case. This suggests that this compound has the potential to act as a bidentate N,S-donor ligand. The preference for monodentate versus chelating coordination would depend on various factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Influence of the Sulfur Atom in Coordination Behavior

The involvement of the sulfur atom in coordination can be inferred from spectroscopic data. For instance, in the IR spectra of metal complexes, a shift in the ν(C-S) stretching frequency compared to the free ligand would indicate the participation of the sulfur atom in the metal-ligand bond. Furthermore, in the ¹H NMR spectra, changes in the chemical shift of the methyl protons of the methylmercapto group upon complexation can also signify its involvement in coordination.

Synthesis and Characterization of Metal Complexes involving this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the reaction conditions would be optimized to favor the formation of the desired complex.

Complexes with Transition Metals (e.g., Pd, Pt, Ag, Ru)

Palladium(II) and Platinum(II) Complexes: Given the affinity of these d⁸ metal ions for nitrogen and sulfur donors, the formation of stable square planar complexes with this compound acting as a bidentate N,S-donor ligand is highly probable. Research on palladium(II) complexes with other 1,2,3-triazole-based organosulfur ligands has demonstrated their catalytic activity in cross-coupling reactions. rsc.org

Silver(I) Complexes: Silver(I) is known to form a variety of coordination geometries, and its complexes with sulfur-containing ligands are of particular interest. It is plausible that this compound could form linear, trigonal, or tetrahedral complexes with Ag(I), potentially leading to the formation of coordination polymers.

Ruthenium(II) Complexes: Ruthenium(II) complexes with triazole-based ligands have been explored for their catalytic and photophysical properties. Complexes of (η⁶-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been shown to be efficient catalysts for oxidation and transfer hydrogenation reactions. rsc.org This suggests that ruthenium complexes of this compound could also exhibit interesting catalytic activities.

Spectroscopic Signatures of Metal-Ligand Interactions

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques to elucidate the nature of the metal-ligand interactions.

Spectroscopic TechniqueExpected Observations for Metal Complexation
FT-IR Spectroscopy Shifts in the vibrational frequencies of the triazole ring (C=N, N-N stretching) and the C-S stretching frequency of the methylmercapto group, indicating coordination of both the nitrogen and sulfur atoms.
¹H NMR Spectroscopy Changes in the chemical shifts of the triazole ring proton and the methyl protons of the methylmercapto group upon complexation.
¹³C NMR Spectroscopy Shifts in the carbon signals of the triazole ring and the methylmercapto group, providing further evidence of coordination.
UV-Vis Spectroscopy Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are characteristic of the metal ion and its coordination environment.

Applications in Catalysis and Organometallic Chemistry

Although specific catalytic applications for complexes of this compound have not been extensively reported, the broader class of transition metal complexes with triazole-based ligands has shown significant promise in various catalytic transformations.

Palladium complexes bearing pyridine-triazole ligands have been utilized as catalysts for Suzuki-Miyaura coupling reactions. elsevierpure.com Similarly, palladium complexes with organosulfur-1,2,3-triazole ligands have demonstrated high activity in Heck and Suzuki-Miyaura coupling reactions. rsc.org These findings suggest that palladium complexes of this compound could serve as effective catalysts for carbon-carbon bond-forming reactions.

Ruthenium complexes are also prominent in catalysis. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a key method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Furthermore, ruthenium complexes with sulfur-containing triazole ligands have been employed as catalysts for oxidation and transfer hydrogenation reactions. rsc.org This opens up possibilities for exploring the catalytic potential of ruthenium complexes of this compound in similar transformations.

Triazole-Metal Complexes as Catalytic Systems for Organic Transformations

The unique properties of 1,2,3-triazoles make them effective ligands for a variety of transition metals, leading to robust and efficient catalysts for numerous organic reactions. nottingham.ac.uk These complexes have demonstrated significant activity in carbon-carbon bond formation, cycloadditions, and oxidation reactions, among others. The stability of the triazole ring under various reaction conditions, including against oxidation, reduction, and hydrolysis, contributes to the longevity and performance of the derived catalysts. researchgate.net

Transition metal complexes featuring 1,2,3-triazole-based ligands have been successfully employed in a range of catalytic transformations. For example, palladium complexes with triazole-phosphine ligands have shown excellent activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org Similarly, heterogenized palladium catalysts supported on triazole-functionalized magnetic nanoparticles serve as highly efficient and reusable systems for carbonylation and Suzuki cross-coupling reactions, operating with low catalyst loading under mild, eco-friendly conditions. rsc.org Copper-based systems are also prevalent, with nano-catalysts embedded with Fe/Cu showing high efficiency in the synthesis of triazole derivatives themselves, achieving yields up to 95%. nih.govrsc.orgrsc.org The turnover number (TON) and turnover frequency (TOF) for such a system were calculated to be 48.66 and 0.0135 s⁻¹, respectively, highlighting its catalytic efficiency. nih.govrsc.org

The following table summarizes the performance of various triazole-metal complexes in selected organic transformations:

MetalLigand TypeOrganic TransformationCatalyst Loading (mol%)Yield (%)Key FindingsReference
Palladium (Pd)Triazole-functionalized magnetic nanoparticleFormylation of Aryl Halides0.3up to 95Phosphine-free conditions, catalyst reusability. rsc.org
Palladium (Pd)Triazole-functionalized magnetic nanoparticleSuzuki Cross-Coupling0.395High yield at 70°C for activated substrates. rsc.org
Copper (Cu)Fe₃O₄@AG/AP-Cu(I) nanocatalystClick Reaction (Triazole Synthesis)50 mg (catalyst dose)95Operates in water at room temperature; stable for six runs. nih.govrsc.orgrsc.org
Copper (Cu)Thiophenyl derivatives1-Sulfonyl-1,2,3-triazole Synthesis1093Sulfur-based ligands enhance reaction rate and yield. scielo.org.mx
Iridium (Ir) / Rhodium (Rh)Pyridyl-triazoleC-H Activation--Formation of bimetallic complexes with distinct redox behaviors. acs.org
Table 1: Performance of Triazole-Metal Catalysts in Organic Transformations.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The true power of 1,2,3-triazoles in catalysis lies in the ability to rationally design ligands for specific applications. nottingham.ac.uk The CuAAC reaction provides a modular synthetic route, allowing chemists to systematically alter substituents at the 1- and 4-positions of the triazole ring. nih.gov These modifications directly influence the steric and electronic environment of the metal center, thereby controlling the catalyst's activity and selectivity. nottingham.ac.ukrsc.org

Electronic Effects: The electronic nature of the substituents on the triazole ring can be fine-tuned to modulate the donor properties of the ligand. For instance, the development of 1,2,3-triazolylidene-based mesoionic carbenes (MICs) has yielded ligands with exceptionally strong electron-donating capabilities, often surpassing traditional N-heterocyclic carbenes (NHCs). acs.orgnih.gov This enhanced donor strength leads to highly active catalysts, as demonstrated in gold-catalyzed cycloisomerization reactions and palladium-catalyzed cross-coupling reactions. rsc.orgacs.org

Steric Effects: The steric bulk of the groups attached to the triazole framework is a critical parameter for controlling selectivity, particularly in asymmetric catalysis. By introducing chiral substituents or bulky groups, it is possible to create a well-defined chiral pocket around the metal's active site. For example, chiral PyBOX ligands incorporating triazole moieties have been used in enantioselective copper-catalyzed reactions, achieving high enantioselectivity through steric control. nih.govacs.org The strategic placement of bulky groups can also stabilize catalytic intermediates or prevent catalyst deactivation pathways. acs.org

The evolution of ligand design is exemplified by the development of hybrid ligands that combine the triazole core with other coordinating units, such as pyridines, phosphines, or N-heterocyclic carbenes. rsc.orgresearchgate.net These multidentate ligands offer enhanced stability and novel reactivity. For example, a tetradentate NHC/1,2,3-triazole hybrid ligand has been shown to adopt different coordination modes with palladium(II), leading to complexes with distinct structural and electronic properties. rsc.org The introduction of sulfur-based functional groups at the C4 or C5 position of the triazole ring has also been explored, creating chiral MIC ligands that can stabilize catalytic intermediates or improve the selectivity of cyclization processes. nih.govacs.org

The following table compares the performance of different ligand designs in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, illustrating the impact of ligand modification on catalytic outcomes.

Ligand DesignReactionYield (%)Enantiomeric Excess (ee %)Key FeatureReference
None (CuCl only)Phenylacetylene + p-toluenesulfonyl azide (B81097)96 (after 1 week)N/ABaseline uncatalyzed reaction is very slow. scielo.org.mx
Diphenyl disulfidePhenylacetylene + p-toluenesulfonyl azide93 (after 16 h)N/ASimple sulfur-based additive accelerates the reaction. scielo.org.mx
Chiral PyBOX-phosphonate LigandAzide + Tertiary ethynyl (B1212043) alcoholGood87-99Chiral ligand induces high enantioselectivity. acs.org
Tris(benzyltriazolylmethyl)amine (TBTA)Azide + 3-ethynylquinolineClean YieldN/APolytriazole ligand stabilizes copper intermediates, enabling difficult couplings. nih.gov
Table 2: Comparison of Ligand Designs in Copper-Catalyzed Cycloaddition Reactions.

Compound Index

Compound Name
1,2,3-triazole
This compound
Acetophenone
Diphenyl disulfide
3-ethynylquinoline
p-toluenesulfonyl azide
Phenylacetylene
PyBOX
Tris(benzyltriazolylmethyl)amine (TBTA)

Advanced Materials Science Applications of 1,2,3 Triazole Frameworks

Incorporation of 5-Methylmercapto-1,2,3-triazole (B13793943) in Polymeric Materials

The incorporation of 1,2,3-triazole units into polymer backbones is a significant strategy for creating materials with tailored properties. Although the direct polymerization of this compound is not documented in the available research, the principles of creating functional polymers and complex macromolecular structures using other triazole derivatives are well-established.

The synthesis of polymers containing 1,2,3-triazole units has become highly efficient and widespread, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction allows for the facile and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which can act as robust linking units within a polymer chain. mdpi.com Researchers can synthesize polytriazoles from monomers carrying azide (B81097) and alkyne moieties or by combining diazides and dialkynes. mdpi.com

These triazole-based polymers are promising as new functional materials because the 1,2,3-triazole ring possesses a large dipole moment and can act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com The properties of the resulting polymer can be tuned by the nature of the substituents on the triazole ring. For instance, the introduction of a t-butyl ester side chain has been shown to improve the solubility of dense 1,2,3-triazole polymers in common organic solvents, enabling the formation of high-molecular-weight polymers. mdpi.com This highlights a pathway for how a functional group, such as the methylmercapto group in this compound, could be incorporated to impart specific functionalities.

Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. mdpi.com The 1,2,3-triazole linkage, formed via click chemistry, is a powerful tool for the construction of complex dendritic and macromolecular architectures. This method has been used to "stitch" together azide-functionalized dendrons (the branches of a dendrimer) with multi-terminal alkynes to create symmetric, high-generation dendrimers. researchgate.net

Poly(amidoamine) (PAMAM) dendrimers, one of the most common types, have been synthesized with 1,2,3-triazole rings acting as internal connectors. mdpi.comresearchgate.net These structures are explored for a wide range of applications, from drug delivery to catalysis. mdpi.com While there is no specific mention of this compound in the construction of dendrimers in the reviewed literature, its structure is amenable to the synthetic strategies used. If functionalized with appropriate azide or alkyne groups, it could be incorporated into dendritic structures, where the methylthio group could offer unique properties, such as metallic nanoparticle coordination or specific host-guest interactions.

Surface Science and Corrosion Inhibition

The use of organic heterocyclic compounds is a primary strategy for protecting metals from corrosion. Triazole derivatives are particularly effective due to the presence of nitrogen heteroatoms, π-electrons, and other functional groups that can strongly interact with metal surfaces.

1,2,3-Triazole derivatives have been extensively reported as effective corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. mdpi.comnih.gov The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bohrium.com

The effectiveness of these inhibitors is highly dependent on their molecular structure. The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the aromatic ring, allows for strong coordination with the d-orbitals of metals like iron. nih.govelectrochemsci.org For example, studies on various 1,2,3-triazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid (HCl) solutions. mdpi.com A closely related isomer, 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA), has been studied as a corrosion inhibitor for mild steel, showing that its inhibition efficiency increases with higher concentrations. electrochemsci.org The presence of the sulfur atom in the methylthio group is considered beneficial for inhibition, suggesting that this compound would likely exhibit significant corrosion inhibiting properties.

Inhibition Efficiency of Selected Triazole Derivatives on Mild Steel in Acidic Media
Triazole DerivativeConcentrationMediumInhibition Efficiency (%)Reference
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)1.0 × 10⁻³ M1.0 M HCl81 nih.gov
3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA)Not SpecifiedAcid ChlorideIncreases with concentration electrochemsci.org
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)300 ppm0.5 M HCl89 nih.gov

The protective action of triazole inhibitors is governed by their adsorption onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. mdpi.com

Physisorption (Physical Adsorption): This involves electrostatic interactions between the inhibitor and the metal surface. In acidic solutions, the triazole molecule can become protonated, leading to the formation of cations. These cations are then electrostatically attracted to a metal surface that has become negatively charged by the adsorption of anions (like Cl⁻) from the acid. electrochemsci.org

Chemisorption (Chemical Adsorption): This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. This is often the dominant mechanism for triazoles. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the triazole ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.comelectrochemsci.org This creates a strong, stable, and protective chemical bond.

The adsorption behavior of these inhibitors often follows established models, such as the Langmuir or Temkin adsorption isotherms. electrochemsci.orgnih.gov For example, studies on the isomer AMTTA showed that its adsorption on mild steel fits the Temkin isotherm, indicating physisorption as a key part of the process. electrochemsci.org In contrast, other triazole derivatives have been shown to follow the Langmuir isotherm, which assumes the formation of a monolayer on the metal surface. nih.gov

A suite of electrochemical and surface analysis techniques is employed to evaluate the performance and understand the mechanism of corrosion inhibitors.

Potentiodynamic Polarization (PDP): This technique measures the change in corrosion potential (Ecorr) and corrosion current density (icorr) upon the addition of an inhibitor. By analyzing the shifts in the anodic (metal dissolution) and cathodic (hydrogen evolution) polarization curves, one can determine if the inhibitor is anodic, cathodic, or mixed-type. electrochemsci.org Studies on the isomer AMTTA and other triazoles show they typically act as mixed-type inhibitors, meaning they suppress both reactions. electrochemsci.orgnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. In these studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon adding the inhibitor indicate the formation of a protective adsorbed layer on the metal surface. electrochemsci.orgnih.gov

Surface Analytical Techniques: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the metal surface. nih.gov Comparing the morphology of a metal sample exposed to the corrosive environment with and without the inhibitor provides direct visual evidence of the inhibitor's protective effect, showing a smoother surface with significantly less damage in the presence of the inhibitor. nih.gov

Electrochemical Parameters for Triazole Inhibitors
InhibitorTechniqueKey FindingInterpretationReference
3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA)PDP & EISActs as a mixed-type inhibitor; Rct increases with concentration.Inhibitor blocks both anodic and cathodic sites via surface adsorption. electrochemsci.org
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)PDP & EISMixed-type inhibitor; Increased Rct and decreased Cdl.Formation of a protective film that displaces water molecules. nih.gov

Non-linear Optics and Photophysical Properties of Triazole-Containing Materials

The 1,2,3-triazole ring is a versatile scaffold in the design of photophysically active and non-linear optical (NLO) materials. nih.govtandfonline.com The electronic properties of these materials can be finely tuned by altering the substituents on the triazole ring. nih.gov The introduction of a methylmercapto (-SMe) group, an electron-donating thioether, at the C5 position of the 1,2,3-triazole ring is expected to significantly influence its electronic and optical characteristics.

Research on related compounds shows that the presence of sulfur-containing moieties can enhance optical properties. For instance, polymers incorporating a high content of sulfur, including those with triazole units, have been shown to exhibit high refractive indices, a crucial property for various optical applications. researchgate.net A study on sulfur-rich molecules, including carbon-sulfur compounds and metal thiolates, demonstrated significant third-order optical nonlinearity, which is essential for NLO applications. illinois.eduosti.gov The presence of sulfur can lead to high figures of merit, which relate non-linear refraction to linear and non-linear absorption, without being hampered by significant absorption issues. illinois.eduosti.gov

Specifically, the photophysical behavior of 1,2,3-triazoles is dominated by the nature of the substituents. nih.gov In many fluorescent triazole derivatives, a "push-pull" system is created by combining electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the triazole ring. The methylmercapto group in this compound would act as an EDG. If combined with a suitable EWG at another position on the ring, this could result in a molecule with significant intramolecular charge transfer (ICT), leading to desirable fluorescent properties, such as large Stokes shifts. mdpi.com The photophysical properties of various substituted triazoles, highlighting the effect of different functional groups, are summarized in the table below.

Table 1: Photophysical Data for Selected 2-Substituted 1,2,3-Triazole Derivatives in Methanol

Compound Substituent at Position 2 Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (φ)
6 2-NO₂-4-CF₃-Ph 280 - No fluorescence
10 4-CF₃-Ph 278 335 0.65
15 4-MeO-Ph 286 342 0.65
17 4-CN-Ph 288 344 0.60

Data sourced from a study on 2-substituted 1,2,3-triazoles, demonstrating the strong influence of the substituent on fluorescent properties. mdpi.com

While direct NLO data for this compound is not available, studies on other triazole isomers with thioether linkages provide insight. For example, derivatives of 1,2,4-triazole (B32235) containing a thioether group have been investigated using Density Functional Theory (DFT), revealing significant first and second hyperpolarizabilities, indicating strong potential for NLO applications. researchgate.net It is reasonable to infer that the 5-methylmercapto group on a 1,2,3-triazole ring would likewise contribute to its NLO properties due to the polarizability of the sulfur atom.

Energy Storage and Conversion Material Development

The 1,2,3-triazole framework is emerging as a critical component in the development of materials for energy storage and conversion technologies, including perovskite solar cells (PSCs), batteries, and supercapacitors. The stability and versatile coordination chemistry of the triazole ring make it an attractive building block. nih.govrsc.orgsemanticscholar.org

In the realm of energy conversion, triazole derivatives have been successfully employed as hole-transporting materials (HTMs) in PSCs. nih.govresearchgate.net These materials often feature a donor-acceptor molecular structure, where the triazole core can act as an acceptor or a linker. nih.govresearchgate.net The introduction of thiophene (B33073) bridges in some triazole-based HTMs has been shown to increase intermolecular π-π stacking and improve spectral response, leading to high power conversion efficiencies. nih.govresearchgate.net Given that the methylmercapto group can participate in π-conjugation, this compound could serve as a building block for novel HTMs.

For energy storage, the 1,2,3-triazole moiety has been incorporated into solid polymer electrolytes (SPEs) for all-solid-state lithium batteries. rsc.org The triazole ring can enhance ion conductivity and provide chemical inertness, which is crucial for stable battery cycling, especially with high-energy cathodes. rsc.org Research has shown that introducing a 1,4-disubstituted 1,2,3-triazole into a poly(ethylene oxide) (PEO) chain disrupts crystallinity and significantly increases Li-ion conductivity compared to analogous systems. epa.gov The triazole's high dielectric constant and its ability to coordinate with Li⁺ ions actively contribute to ion transport. epa.gov Furthermore, poly(1,2,3-triazolium)s, a class of poly(ionic liquid)s, are being developed as highly functional and tunable ion-conducting materials for various electrochemical devices. rsc.orgresearchgate.net

Additionally, triazole-functionalized covalent triazine frameworks have demonstrated exceptional performance in aqueous supercapacitors, achieving high energy and power densities with remarkable stability. rsc.org This highlights the potential of integrating triazole units into porous polymer frameworks for high-performance energy storage. The properties of various triazole-based systems in energy applications are detailed in the table below.

Table 2: Performance of Triazole-Based Materials in Energy Applications

Application Material Type Key Finding Reference
Perovskite Solar Cells 1,2,4-Triazole-based HTM (TAZ-[MeOTPATh]₂) Power Conversion Efficiency of 14.4% nih.govresearchgate.net
Solid-State Batteries 1,2,3-Triazole cross-linked PEO SPE Chemically inert, enabling stable cycling with high-capacity cathodes rsc.org
Polymer Electrolytes PEO with 1,2,3-triazole defect 15 to 700 times higher ion conductivity than benzene-containing PEOs epa.gov
Supercapacitors 1,2,3-Triazole-functionalized Covalent Triazine Framework Energy density of 44.7 W h kg⁻¹ and 95.6% capacitance retention after 10,000 cycles rsc.org

Future Research Directions and Emerging Paradigms in 5 Methylmercapto 1,2,3 Triazole Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 1,2,3-triazoles is undergoing a green revolution, with a strong focus on developing sustainable and efficient methods. nih.govnih.gov A significant breakthrough is the use of Cyrene™, a biodegradable, non-toxic solvent, as an alternative to traditional toxic solvents like DMF and DMSO in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govnih.gov This approach not only minimizes waste but also simplifies product isolation through precipitation in water, which eliminates the need for organic solvent extractions and chromatographic purification. nih.govnih.gov

Further innovations in synthetic methodologies include:

One-pot multicomponent reactions: These reactions, which can involve organic halides, terminal acetylenes, and sodium azide (B81097), avoid the isolation of potentially hazardous organic azides. nih.govnih.gov

Ultrasound-assisted synthesis: This technique has been shown to be an efficient and facile approach for synthesizing novel 1,2,3-triazole derivatives. tandfonline.com

Metal-free processes: The development of metal-free synthetic routes, particularly for derivatives like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, offers an atom-economical, highly selective, and environmentally benign alternative to traditional batch processes. rsc.org

Microwave irradiation: This method has been shown to produce higher yields in less time compared to conventional methods for the synthesis of 1,2,3-triazole derivatives. researchgate.net

These advancements are paving the way for more cost-effective and environmentally friendly production of 5-Methylmercapto-1,2,3-triazole (B13793943) and related compounds.

Exploration of Advanced Spectroscopic and Imaging Techniques for Characterization

A deeper understanding of the structure and properties of this compound is being facilitated by advanced characterization techniques. High-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopy techniques, including 1H, 13C, and 31P NMR, are crucial for elucidating the structures of new triazole compounds. tandfonline.com

Key spectroscopic and imaging techniques being explored include:

13C NMR Spectroscopy: A simple one-dimensional 13C NMR spectroscopy method with gated decoupling can effectively distinguish between 1,4-disubstituted and 1,5-disubstituted-1H-1,2,3-triazole isomers. researchgate.net The chemical shift of the C(5) signal in 1,4-isomers appears at a different position compared to the C(4) signal in 1,5-isomers. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS analysis can confirm the successful polymerization in poly-1,2,3-triazoles by identifying the characteristic binding energies of carbon-nitrogen and carbon-sulfur bonds, as well as the N=N–C sp2-hybridized nitrogen atoms in the triazole ring. acs.org

T2-exchange (T2ex) Magnetic Resonance Imaging (MRI): 1,2,4-triazoles are being investigated as potential T2-exchange MRI contrast agents. nih.gov The exchange rate of imino protons, which is influenced by pH and chemical modifications, can be tuned to create sensitive and tunable diagnostic probes. nih.gov For instance, electron-donating groups like methyl groups can enhance the T2ex contrast. nih.gov

These advanced techniques are providing unprecedented insights into the molecular structure and behavior of triazole compounds.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning is set to revolutionize the design and prediction of properties for new this compound derivatives. These computational tools can accelerate the discovery of novel compounds with desired biological activities and properties.

Emerging applications of AI and machine learning in this field include:

Molecular Docking Studies: Software like the Molecular Operating Environment (MOE) is used to perform molecular docking simulations to predict the binding interactions of triazole derivatives with specific protein targets. nih.gov This aids in the design of compounds with potential therapeutic applications, such as antidiabetic agents. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations are employed to explore the structural geometry of new 1,2,3-triazole hybrids. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate the light absorption potential of these compounds. nih.gov

In Silico Drug-Likeness and Lipophilicity Evaluation: Computational methods are used to assess the drug-like properties and lipophilicity of newly designed compounds, which are crucial parameters for their potential as pharmaceuticals. mdpi.com

By leveraging the predictive power of AI, researchers can more efficiently screen and optimize triazole-based compounds for a wide range of applications.

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique properties of this compound and its derivatives are leading to their exploration in various green chemistry and sustainable technology applications.

Some of the promising areas of application include:

Corrosion Inhibition: Triazole derivatives, including 3-amino-5-methylthio-1H-1,2,4-triazole, have been studied as corrosion inhibitors for steel and copper in acidic environments, which is relevant for industrial processes like descaling in desalination plants. researchgate.net

Biocidal Agents: The 1,2,4-triazole (B32235) nucleus is associated with diverse pharmacological activities, including antibacterial and antifungal properties. jetir.org This makes them potential candidates for developing new, effective, and potentially more environmentally friendly biocides.

Nitrification Inhibitors: Substituted 1,2,3-triazoles are being investigated as a new class of nitrification inhibitors in agriculture. researchgate.net By slowing down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, these compounds can enhance nitrogen use efficiency and reduce nitrogen losses to the environment. researchgate.net

The continued research into the synthesis and application of this compound holds significant promise for advancing sustainable practices across various industries.

Q & A

Q. What are the established synthetic routes for 5-methylmercapto-1,2,3-triazole, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via a two-step process:

Initial synthesis : Reacting ammonia acetonitrile with sodium hydrosulfide (NaSH) and sodium nitrite (NaNO₂) under controlled pH (~9–10) and temperature (60–80°C) to form the triazole core .

Methylthiolation : Introducing the methylthio group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 50–70°C.
Key Optimization Parameters :

  • Excess NaSH (1.5–2.0 eq) ensures complete cyclization.
  • Reaction time (4–6 hr) minimizes byproducts like disulfides.
Reagent Role Conditions Yield
NH₂CH₂CNPrecursorpH 9–10, 70°C, 6 hr65–70%
NaSHSulfur sourceStirring, N₂ atmosphere
CH₃IMethylthiolation agentDMF, 60°C, 3 hr80–85%

Q. How is the purity and structure of this compound validated in experimental settings?

Methodological Answer: Characterization involves:

  • Melting Point : Confirmed via differential scanning calorimetry (DSC) at 260°C .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.45 ppm (S–CH₃) and δ 150–155 ppm (triazole C) .
    • FT-IR : Absorbance at 2550 cm⁻¹ (S–H stretch) and 1600 cm⁻¹ (triazole ring) .
  • Elemental Analysis : Experimental C, H, N values must match theoretical (±0.3% tolerance) .

Q. Example Data :

Technique Key Signal Reference
¹H NMRδ 2.45 (s, 3H, S–CH₃)
¹³C NMRδ 152.1 (triazole C–S)
FT-IR2550 cm⁻¹ (S–H)

Advanced Research Questions

Q. How do substituents on the triazole ring influence pharmacological activity in derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Methylthio group (-SCH₃) : Enhances lipophilicity, improving membrane permeability (logP increase by ~0.5 units) .
  • N1-substitution : Bulky aryl groups (e.g., phenyl) reduce antibacterial activity (MIC > 100 µg/mL) but increase antiproliferative effects (IC₅₀ = 12–18 µM against HeLa) .
  • Triazole tautomerism : 1H-tautomer predominates in aqueous solutions, affecting hydrogen-bonding interactions .

Q. Example Data :

Derivative Substituent Antibacterial MIC (µg/mL) Antiproliferative IC₅₀ (µM)
5-SCH₃-1H-triazoleNone25>50
5-SCH₃-1-(4-F-phenyl)4-Fluorophenyl>10015.2 ± 1.3

Q. What mechanistic insights explain regioselectivity in CuAAC reactions involving this compound precursors?

Methodological Answer: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioselectivity due to:

  • Catalytic Cu(I) coordination : Stabilizes the terminal alkyne, directing azide attack to the β-position .
  • Steric effects : Bulky substituents (e.g., -SCH₃) at C5 disfavor 1,5-products (<5% yield) .
  • Kinetic control : Reaction at 25°C in THF/H₂O (1:1) maximizes 1,4-product formation (>95% yield) .

Q. Experimental Validation :

Alkyne Azide Product Ratio (1,4:1,5) Reference
Propargyl-SCH₃Benzyl azide98:2
Propargyl-SCH₃Aryl azide95:5

Q. How are contradictions in reported bioactivity data resolved for triazole derivatives?

Methodological Answer: Discrepancies arise from:

  • Assay variability : MIC values differ between broth microdilution (CLSI) and agar diffusion (e.g., ±15% variance) .
  • Tautomeric equilibrium : 1H- vs. 2H-tautomers in DMSO vs. aqueous buffers alter solubility and activity .
    Resolution Strategies :

Standardize assay conditions (pH 7.4, 37°C, Mueller-Hinton broth).

Use ¹⁵N-NMR to quantify tautomer ratios in the test medium .

Q. What advanced analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : C18 column, 0.1% TFA in H₂O/ACN gradient, detects disulfide byproducts (RT = 8.2 min) .
  • X-ray crystallography : Resolves tautomeric forms (1H-tautomer confirmed in crystal lattice) .
  • TGA : Purity >98% confirmed by residual mass <0.5% at 300°C .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • Electrophilicity (ω) : 1.75 eV, indicating moderate reactivity toward nucleophiles .
  • Frontier orbitals : HOMO localized on S and N atoms (-5.8 eV), favoring metal coordination (e.g., Cu(I)) .

Q. Predicted vs. Experimental Reactivity :

Parameter DFT Prediction Experimental Value
Cu(I) binding energy-42.3 kcal/mol-40.1 ± 1.2 kcal/mol
ΔG‡ (CuAAC)18.7 kcal/mol19.3 ± 0.5 kcal/mol

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